Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Description
Ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo various chemical reactions, leading to the formation of different compounds such as pyrimido[4,5-e][1,2,4]triazines and oxazino[6,5-e][1,2,4]triazines, indicating their utility in the synthesis of diverse chemical structures (Wamhoff & Tzanova, 2003).
Elucidation of Impurity Structures
Research has been conducted to understand the impurities in related compounds, such as diclazuril, a derivative of ethyl triazine carboxylate. This is significant for improving the quality of such compounds and reducing impurities (Hou Zhongke, 2011).
Reaction Mechanisms
The reaction mechanisms of similar compounds, like ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, have been studied, revealing complex processes like ANRORC rearrangement, which is crucial for understanding the behavior of these compounds under different conditions (Ledenyova et al., 2018).
Regioselective Synthesis
Ethyl 1,2,4-triazine-5-carboxylates have been prepared with high regioselectivity, demonstrating the potential of these compounds in targeted synthetic applications (Ohsumi & Neunhoeffer, 1992).
Properties
IUPAC Name |
ethyl 5-(2-chlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-3-25-19(24)16-18(26-15-7-5-4-6-14(15)20)21-17(23-22-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNPOAOTGJSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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